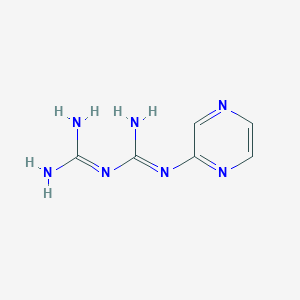![molecular formula C15H28N2O2 B14655085 Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate CAS No. 41805-46-3](/img/structure/B14655085.png)
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is an organic compound that features a piperidine ring, a cyclohexyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate typically involves the reaction of piperidine with cyclohexylmethyl chloride to form 1-(piperidin-1-yl)cyclohexylmethane. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The carbamate group may also play a role in inhibiting certain enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Cyclohexylmethylamine: Contains the cyclohexyl group but lacks the carbamate moiety.
Ethyl carbamate: Contains the carbamate group but lacks the piperidine and cyclohexyl groups.
Uniqueness
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is unique due to its combination of a piperidine ring, a cyclohexyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Propiedades
Número CAS |
41805-46-3 |
|---|---|
Fórmula molecular |
C15H28N2O2 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
ethyl N-[(1-piperidin-1-ylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-14(18)16-13-15(9-5-3-6-10-15)17-11-7-4-8-12-17/h2-13H2,1H3,(H,16,18) |
Clave InChI |
TVENKMNOEJHAEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC1(CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
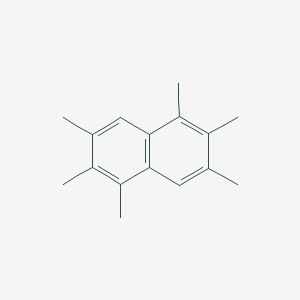
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

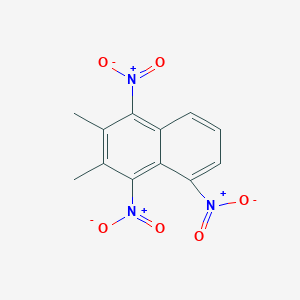
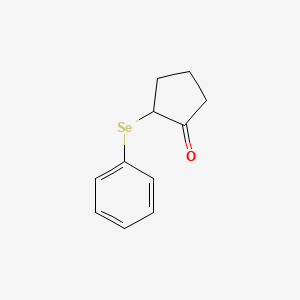
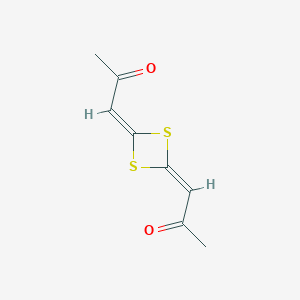
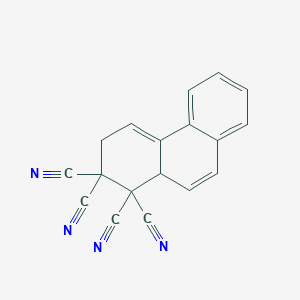
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
